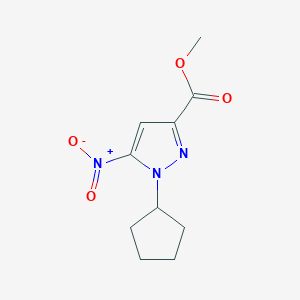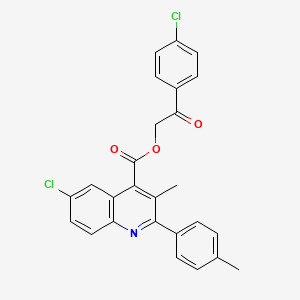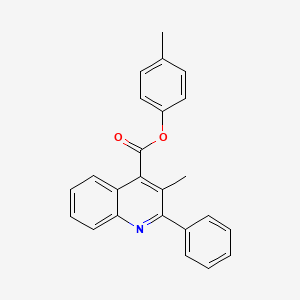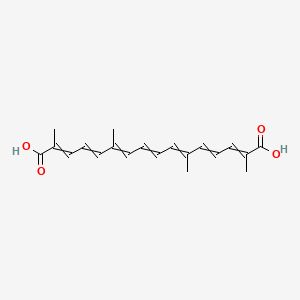![molecular formula C18H21F3N2O2 B12461806 4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)
4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a trifluoroacetyl group, and a cyclopentene ring
Vorbereitungsmethoden
The synthesis of 4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoroacetyl group: This step often involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Attachment of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazide linkage: This involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group may play a key role in these interactions, potentially inhibiting or modifying the activity of the target molecules. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridyl: This compound also contains tert-butyl groups and is used as a ligand in coordination chemistry.
4-tert-Butyl-2-nitrophenol: This compound has a tert-butyl group and a nitrophenol moiety, and is used in the preparation of other chemical intermediates.
4-tert-butyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide: This compound contains a tert-butyl group and is used in various chemical applications.
Eigenschaften
Molekularformel |
C18H21F3N2O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-tert-butyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
InChI |
InChI=1S/C18H21F3N2O2/c1-17(2,3)12-9-7-11(8-10-12)16(25)23-22-14-6-4-5-13(14)15(24)18(19,20)21/h7-10,22H,4-6H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
HUAVXWCJMJJVTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461730.png)

![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)

![3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12461762.png)

![1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12461779.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)
![4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B12461803.png)

